2-Ethyl-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid

Description

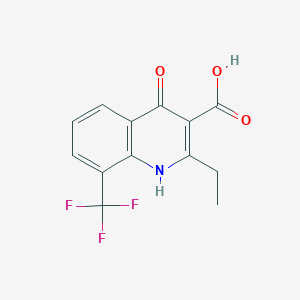

2-Ethyl-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid is a quinoline derivative featuring a unique substitution pattern:

- Position 2: Ethyl group (steric bulk and lipophilicity).

- Position 4: Hydroxyl group (hydrogen bonding and acidity).

- Position 8: Trifluoromethyl group (electron-withdrawing, metabolic stability).

- Position 3: Carboxylic acid (ionic interactions, solubility modulation).

Properties

IUPAC Name |

2-ethyl-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO3/c1-2-8-9(12(19)20)11(18)6-4-3-5-7(10(6)17-8)13(14,15)16/h3-5H,2H2,1H3,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OANGVTYJJMPLQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=O)C2=C(N1)C(=CC=C2)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20556433 | |

| Record name | 2-Ethyl-4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20556433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64321-70-6 | |

| Record name | 2-Ethyl-4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20556433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

2-Ethyl-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid is a quinoline derivative featuring a trifluoromethyl group and an ethyl group attached to the quinoline ring. It is typically synthesized starting with 2-ethylquinoline-3-carboxylic acid, with the hydroxy group introduced using oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Scientific Research Applications

This compound has applications across various scientific disciplines.

Chemistry

- It serves as a building block in organic synthesis, facilitating the creation of new pharmaceuticals and agrochemicals.

- It is involved in oxidation, reduction, and substitution reactions using reagents like KMnO4, LiAlH4, and various nucleophiles.

Biology

- It acts as a probe in biological studies to elucidate cellular processes and interactions.

Medicine

- This compound shows potential therapeutic applications, including anti-inflammatory and anticancer properties.

- Its mechanism of action involves interactions with specific molecular targets and pathways, such as inhibiting certain enzymes or receptors.

Industry

- It is used in the manufacture of dyes, pigments, and other industrial chemicals.

This compound exhibits significant antimicrobial properties. Studies show it can inhibit the growth of various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4 µg/mL |

| Escherichia coli | 16 µg/mL |

| Klebsiella pneumoniae | 8 µg/mL |

| Pseudomonas aeruginosa | 12 µg/mL |

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological and therapeutic effects. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Functional Group Analysis

Position 2: Ethyl vs. Unsubstituted/Methyl

- Ethyl’s lipophilicity may enhance membrane permeability but could reduce aqueous solubility compared to smaller substituents .

Position 4: Hydroxyl vs. Chloro

- The 4-hydroxyl group enables hydrogen bonding, critical for interactions with biological targets. In contrast, chloro-substituted analogs (e.g., Ethyl 4-chloro-8-CF₃-quinoline-3-carboxylate) lack this capability, reducing polarity .

Position 8: Trifluoromethyl vs. Fluoro/Methoxy

- The 8-trifluoromethyl group offers superior metabolic stability and electron-withdrawing effects compared to 6-fluoro or 8-methoxy derivatives, which may degrade faster in vivo .

Position 3: Carboxylic Acid vs. Ester

- The 3-carboxylic acid increases solubility in polar solvents and enables salt formation. Its ethyl ester analogs (e.g., Ethyl 4-hydroxy-8-CF₃-quinoline-3-carboxylate) are more lipophilic, favoring absorption in drug delivery .

Biological Activity

2-Ethyl-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid (CAS No. 64321-70-6) is a compound belonging to the quinoline family, characterized by its trifluoromethyl group, which significantly influences its biological activity. This compound has been the subject of various studies due to its potential pharmacological properties, including antimicrobial, anticancer, and antiviral activities.

- Molecular Formula : C13H10F3NO3

- Molecular Weight : 285.22 g/mol

- IUPAC Name : this compound

- Physical State : Solid at room temperature

- Purity : Typically ≥ 96% .

Antimicrobial Activity

Research indicates that derivatives of quinoline, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4 µg/mL |

| Escherichia coli | 16 µg/mL |

| Klebsiella pneumoniae | 8 µg/mL |

| Pseudomonas aeruginosa | 12 µg/mL |

These values suggest that the compound has a broad-spectrum antibacterial effect, making it a candidate for further development in treating bacterial infections .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and KB-V1 (oral cancer). The IC50 values for these cell lines are reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 20.1 |

| KB-V1 | 14 |

The mechanism of action is believed to involve interference with tubulin polymerization and the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells .

Antiviral Activity

The antiviral properties of quinoline derivatives are gaining attention, particularly in the context of emerging viral infections. Preliminary findings indicate that compounds with similar structures exhibit activity against viruses such as influenza and coronaviruses. For instance, modifications on the quinoline nucleus have shown enhanced inhibition of viral replication while maintaining low cytotoxicity .

Case Studies

-

Antimicrobial Efficacy Study :

A study evaluated the antimicrobial efficacy of several quinoline derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that compounds with trifluoromethyl substitutions had improved activity compared to their non-fluorinated counterparts, highlighting the significance of fluorine in enhancing biological activity . -

Anticancer Mechanism Exploration :

Research into the mechanism by which this compound induces cytotoxicity revealed that it promotes ROS generation, leading to endoplasmic reticulum stress and subsequent apoptosis in cancer cells .

Q & A

Q. What are the recommended methods for synthesizing 2-Ethyl-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid?

A common approach involves cyclocondensation of ethyl 7,8-diamino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, synthesized via reduction of nitro precursors. Subsequent nucleophilic addition with α-acetyl-N-arylhydrazonoyl chlorides in ethanol and triethylamine forms the quinoline core. Hydrolysis of the ethyl ester under basic conditions (e.g., 10% NaOH in methanol) yields the carboxylic acid .

Q. What analytical techniques are essential for characterizing this compound?

Key techniques include:

- NMR spectroscopy (1H/13C) to confirm substituent positions and purity.

- IR spectroscopy to identify functional groups (e.g., hydroxyl at ~3200 cm⁻¹, carboxylic acid at ~1700 cm⁻¹).

- Mass spectrometry for molecular weight validation.

- X-ray crystallography to resolve the dihedral angle between the carboxylic group and quinoline ring, critical for understanding molecular interactions .

Q. How should researchers handle and store this compound to ensure stability?

Store in a tightly sealed container under dry, ventilated conditions at room temperature. Avoid moisture, static discharge, and high temperatures. Use PPE (gloves, eye protection) during handling. Stability data indicate no decomposition under inert atmospheres .

Advanced Research Questions

Q. How does the trifluoromethyl group at the 8-position influence the compound’s biological activity?

The electron-withdrawing trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability. Studies on analogous 8-trifluoromethyl quinolines demonstrate increased antibacterial potency by disrupting DNA gyrase binding (e.g., MIC values <0.5 µg/mL against E. coli). The group also alters enzyme kinetics by inducing steric hindrance and electronic effects .

Q. What strategies optimize the yield of the ethyl ester intermediate during synthesis?

- Use diphenyl ether as a high-boiling solvent (reflux at 180°C) to improve cyclization efficiency.

- Employ polyphosphoric acid (PPA) catalysis for lactamization, achieving yields up to 60% for intermediates.

- Optimize hydrolysis conditions (e.g., 10% NaOH in methanol at 25°C for 4 hours) to minimize side reactions .

Q. Are there contradictions in the compound’s reactivity under different pH conditions?

The carboxylic acid group exhibits pH-dependent solubility:

- Deprotonated state (pH >5): Enhanced aqueous solubility.

- Acidic conditions (pH <3): Precipitation occurs, critical for formulation. Stability studies show no degradation within pH 2–8 at 25°C over 72 hours .

Q. What computational methods predict the compound’s interaction with bacterial topoisomerases?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.